molecular formula C10H15Cl2N3O B3259768 1-(Pyridine-3-carbonyl)piperazine dihydrochloride CAS No. 32422-95-0

1-(Pyridine-3-carbonyl)piperazine dihydrochloride

Cat. No. B3259768
CAS RN: 32422-95-0
M. Wt: 264.15 g/mol
InChI Key: GANMKWBNALJHQF-UHFFFAOYSA-N
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Description

1-(Pyridine-3-carbonyl)piperazine dihydrochloride is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug discovery to organic synthesis. It has a molecular formula of C10H15Cl2N3O .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .


Molecular Structure Analysis

The molecular weight of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride is 264.152 Da . The monoisotopic mass is 263.059204 Da .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: 1-(Pyridine-3-carbonyl)piperazine dihydrochloride has garnered attention due to its potential as a c-Met protein kinase inhibitor. The c-Met pathway plays a crucial role in cell growth, survival, and metastasis. Inhibition of c-Met has therapeutic implications for cancer treatment, particularly in targeting aggressive tumors. Researchers have explored this compound’s ability to disrupt c-Met signaling, potentially leading to novel anticancer therapies .

Neuropharmacology

GABA A Modulation: GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Compounds that modulate GABA A receptors can influence anxiety, sleep, and seizure control. Studies have investigated 1-(Pyridine-3-carbonyl)piperazine dihydrochloride as a potential allosteric modulator of GABA A receptors. Its effects on receptor function and potential therapeutic applications merit further exploration .

Materials Science

Polymer Building Blocks: Researchers have incorporated 1-(Pyridine-3-carbonyl)piperazine dihydrochloride into polymer structures. These polymers find applications in solar cells, where the heterocyclic moiety contributes to charge transport and stability. By integrating this compound into polymer matrices, scientists aim to enhance solar cell efficiency and durability .

Enzyme Inhibition

BACE-1 Inhibitors: 1-(Pyridine-3-carbonyl)piperazine dihydrochloride has demonstrated inhibition of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease. BACE-1 inhibitors are potential therapeutic agents for managing amyloid plaque formation in Alzheimer’s patients. Further studies are needed to explore its efficacy and safety profile .

Safety And Hazards

The safety information for 1-(Pyridine-3-carbonyl)piperazine dihydrochloride includes several precautionary statements . These include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

piperazin-1-yl(pyridin-3-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;;/h1-3,8,11H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANMKWBNALJHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridine-3-carbonyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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